molecular formula C6H15O4PSi B14458607 Methyl trimethylsilyl acetylphosphonate CAS No. 69310-51-6

Methyl trimethylsilyl acetylphosphonate

Cat. No.: B14458607
CAS No.: 69310-51-6
M. Wt: 210.24 g/mol
InChI Key: KKQIEKJBLZCYEB-UHFFFAOYSA-N
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Description

Methyl trimethylsilyl acetylphosphonate is a specialized organophosphorus compound designed for research applications. Its molecular structure combines a phosphonate ester group with a reactive acetyl unit and a hydrolytically sensitive trimethylsilyl (TMS) protecting group. This configuration makes it a versatile building block in organic synthesis, particularly for the Horner-Wadsworth-Emmons reaction, which is widely used to construct carbon-carbon double bonds. The TMS group can be readily cleaved under mild conditions, offering a strategic advantage in multi-step syntheses. Researchers value this reagent for its potential in producing complex molecules, including bioactive compounds, natural product analogs, and novel pharmaceutical intermediates. Like related phosphonates, it may also serve as a precursor for generating phosphonic acids, which are valuable in medicinal chemistry and materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

69310-51-6

Molecular Formula

C6H15O4PSi

Molecular Weight

210.24 g/mol

IUPAC Name

1-[methoxy(trimethylsilyloxy)phosphoryl]ethanone

InChI

InChI=1S/C6H15O4PSi/c1-6(7)11(8,9-2)10-12(3,4)5/h1-5H3

InChI Key

KKQIEKJBLZCYEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)P(=O)(OC)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl trimethylsilyl acetylphosphonate can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl chloride with a phosphonate ester in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl trimethylsilyl acetylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

Methyl trimethylsilyl acetylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl trimethylsilyl acetylphosphonate involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The phosphonate moiety can participate in nucleophilic substitution and other reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Acetylphosphonate

  • Structure : Lacks the TMS group but retains the acetylphosphonate core.
  • Biochemical Role : Acts as a competitive inhibitor of pyruvate decarboxylase (Ki = 0.38 mM) and mimics the substrate pyruvate. Its inhibitory potency is comparable to methyl benzoylphosphonate (Ki = 0.38 mM vs. Km = 0.76 mM for benzoylformate) .
  • Applications : Used in enzyme inhibition studies due to its structural similarity to natural substrates .

Diethyl [(Methylthio)(Trimethylsilyl)Methyl]Phosphonate

  • Structure : Features a TMS group and a methylthio substituent.
  • Reactivity : Reacts with diethyldisulfide to form diethyl (diphenylthiomethyl)phosphonate in 62–75% yield, demonstrating the TMS group’s role in stabilizing intermediates during synthesis .
  • Key Difference : The methylthio group introduces sulfur-based reactivity absent in acetylphosphonates.

Trimethyl Phosphate

  • Properties : Molar mass = 140.07 g/mol; CAS 512-56-1. Used as a laboratory chemical and industrial solvent. Unlike acetylphosphonates, it lacks enzyme-inhibitory activity .

Methyl Dichlorophosphite

  • Structure : Contains a dichlorophosphite group (Cl₂P-O-CH₃).
  • Properties : Molar mass = 132.91 g/mol; density = 1.376 g/mL. Used as a phosphitylating agent in organic synthesis. The chlorine atoms enhance electrophilicity, contrasting with the TMS group’s steric effects .

Data Table: Key Properties of Selected Phosphonates and Analogs

Compound Molecular Formula Molar Mass (g/mol) CAS Number Key Features/Applications References
Methyl acetylphosphonate C₃H₇O₅P 154.06 Not provided Enzyme inhibitor (Ki = 0.38 mM)
Diethyl [(methylthio)(TMS)methyl]phosphonate C₉H₂₁O₃PSSi Not provided Not provided Synthesis intermediate (62–75% yield)
Trimethyl phosphate C₃H₉O₄P 140.07 512-56-1 Laboratory solvent
Methyl dichlorophosphite CH₃Cl₂OP 132.91 3279-26-3 Phosphitylating agent
Trimethyl phosphonoacetate C₅H₁₁O₅P 182.11 5927-18-4 Phosphonoacetic acid derivative

Key Research Findings and Functional Insights

Role of the Trimethylsilyl Group

  • The TMS group in phosphonates enhances thermal stability and modulates reactivity by sterically shielding the phosphorus center. This is evident in the synthesis of sulfur-containing phosphonates, where the TMS group stabilizes intermediates .

Acetyl Group Effects

  • The acetyl moiety in methyl acetylphosphonate mimics pyruvate’s carbonyl group, enabling competitive enzyme inhibition. Substitution with bulkier groups (e.g., TMS) could alter binding affinity or specificity .

Q & A

Q. What are the optimized synthetic protocols for Methyl trimethylsilyl acetylphosphonate and related phosphonate analogs?

Synthesis typically involves nitrogen-protected reactions with reagents like 1,1,1,3,3,3-hexamethyldisilazane in anhydrous tetrahydrofuran (THF) at 100–110°C for 5 hours . Critical steps include:

  • Purification : Solvent removal via vacuum distillation followed by acid hydrolysis (e.g., 1M HCl in methanol).
  • Characterization : Use ³¹P NMR (δ ~137.6 ppm in CDCl₃) and ¹H NMR to confirm purity and structure .
  • Reproducibility : Strict exclusion of moisture and oxygen to prevent side reactions.

Q. How can researchers validate the purity of this compound during synthesis?

Employ a combination of:

  • Chromatography : HPLC with diode array detection (DAD) for separation of byproducts .
  • Spectroscopy : ³¹P NMR to detect phosphorus-containing impurities (e.g., unreacted precursors) .
  • Elemental Analysis : Verify C, H, and N content (e.g., C₄H₁₂NO₂P: theoretical C 35.02%, H 8.82%, N 10.23%) .

Q. What are the standard analytical methods for characterizing trimethylsilyl derivatives in phosphonate research?

  • GC/MS : Trimethylsilyl ether/methyl ester derivatives enable structural elucidation of complex esters (e.g., oxylipins in galactolipids) .
  • HPLC/DAD : Quantify esterified compounds via retention time and UV spectra .
  • Flow ¹H NMR : Monitor dimerization kinetics in real time (e.g., for α-methyl-substituted intermediates) .

Advanced Research Questions

Q. How do α-methyl substituents influence dimerization kinetics in trimethylsilyl-containing intermediates?

  • Mechanistic Insight : α-Methyl groups sterically hinder dimerization pathways, favoring intramolecular cyclization. For example, 3-(1-hydroxyethyl)-2-[(trimethylsilyl)methyl]furan (δ 2.26 ppm in ¹H NMR) forms cycloadducts with methyl acrylate under Diels-Alder conditions .
  • Kinetic Data : Flow ¹H NMR reveals rate constants (e.g., k = 0.12 s⁻¹ for 3-alkyl-1,2-xylylenes), with activation energies altered by methyl substitution .

Q. How can circular dichroism (CD) monitor covalent intermediates in enzyme studies involving this compound?

  • Application : CD detects chiral predecarboxylation intermediates in ThDP-dependent enzymes. For example, titration of E235A/E237A variants with methyl acetylphosphonate showed half-site saturation, indicating asymmetric active-site binding .
  • Methodology : Monitor CD signal changes at 290 nm (λmax for covalent adducts) with stoichiometric enzyme:substrate ratios .

Q. How should researchers resolve contradictions in toxicity data for phosphonate analogs?

  • Case Study : Commercial mixtures (e.g., tricresyl phosphate) often contain methylated isomers with undefined substitution patterns, complicating toxicity assessments.
  • Mitigation : Use pure isomers (validated via ³¹P NMR) and cross-reference in vitro assays (e.g., neurotoxicity) with in vivo models .

Q. What strategies optimize Diels-Alder trapping of reactive intermediates derived from this compound?

  • Reaction Design : Use electron-deficient dienophiles (e.g., methyl acrylate) and low temperatures (−78°C) to stabilize transient o-quinodimethanes .
  • Product Analysis : Isolate cycloadducts via flash chromatography and confirm stereochemistry via NOESY NMR .

Methodological Considerations

Q. How to handle hygroscopicity and air sensitivity in phosphonate intermediates?

  • Storage : Use sealed containers with desiccants (e.g., molecular sieves) under argon .
  • Handling : Perform reactions in gloveboxes or Schlenk lines, and avoid prolonged exposure to light .

Q. What are the limitations of using trimethylsilyl groups in kinetic studies?

  • Instability : Hydrolysis under acidic/neutral conditions (e.g., TBAF-mediated cleavage in CD₃CN) can complicate kinetic measurements .
  • Workaround : Use flow NMR to capture real-time data before degradation occurs .

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